molecular formula C19H22N2O3S B5020418 2-METHOXY-4-(METHYLSULFANYL)-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}BENZAMIDE

2-METHOXY-4-(METHYLSULFANYL)-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}BENZAMIDE

Cat. No.: B5020418
M. Wt: 358.5 g/mol
InChI Key: WKNVXBQQYUXALA-UHFFFAOYSA-N
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Description

2-METHOXY-4-(METHYLSULFANYL)-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of methoxy, methylsulfanyl, and carbamoyl functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-(METHYLSULFANYL)-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}BENZAMIDE can be achieved through several synthetic routes. One common method involves the use of readily available starting materials such as 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol. These compounds undergo a series of reactions, including nitration, reduction, and substitution, to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process-oriented synthesis starting from 2-methyl-5-nitrophenol is particularly favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-(METHYLSULFANYL)-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the starting materials can be reduced to amines.

    Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as m-chloroperbenzoic acid and reducing agents like hydrogen gas or metal hydrides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzamides. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .

Scientific Research Applications

2-METHOXY-4-(METHYLSULFANYL)-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHOXY-4-(METHYLSULFANYL)-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfanyl groups can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamides with different substituents, such as:

  • 2-METHOXY-4-(METHYLSULFINYL)BENZAMIDE
  • 2-METHOXY-4-(METHYLSULFONYL)BENZAMIDE

Uniqueness

The uniqueness of 2-METHOXY-4-(METHYLSULFANYL)-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-methoxy-4-methylsulfanyl-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-12(2)20-18(22)14-7-5-6-8-16(14)21-19(23)15-10-9-13(25-4)11-17(15)24-3/h5-12H,1-4H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNVXBQQYUXALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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